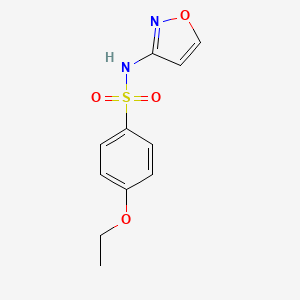![molecular formula C21H23NO B5381642 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one CAS No. 60688-99-5](/img/structure/B5381642.png)
3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one, also known as DEAVP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of chalcones and has been found to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cell signaling pathways. It has been shown to inhibit the activity of tyrosine kinases, which play a key role in cancer cell growth and proliferation.
Biochemical and Physiological Effects
3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer activity. It has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one in lab experiments is its unique chemical structure, which makes it an attractive target for drug discovery efforts. It has also been found to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for scientific research.
However, there are also limitations to using 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain experiments. It is also a relatively expensive compound, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one. One area of interest is the development of new anti-cancer drugs based on its chemical structure. Another potential direction is the exploration of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Conclusion
In conclusion, 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one is a unique chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one is needed to fully understand its potential therapeutic applications and to develop new drugs based on its chemical structure.
Synthesemethoden
The synthesis of 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one involves the reaction of 4-vinylbenzaldehyde and diethylamine in the presence of acetic acid and sodium acetate. The reaction mixture is then heated under reflux for several hours until the desired product is obtained. The yield of 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one can be improved by using a solvent such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one has been used in various scientific research applications, including cancer research, drug discovery, and medicinal chemistry. In cancer research, 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been used as a lead compound for the development of new anti-cancer drugs.
In drug discovery, 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one has been used as a scaffold for the design and synthesis of new compounds with potential therapeutic applications. Its unique chemical structure makes it an attractive target for drug discovery efforts.
Eigenschaften
IUPAC Name |
(E)-3-[4-(diethylamino)phenyl]-1-(4-ethenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-4-17-7-12-19(13-8-17)21(23)16-11-18-9-14-20(15-10-18)22(5-2)6-3/h4,7-16H,1,5-6H2,2-3H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJRREYUUZBDTE-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-7-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5381560.png)

![2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5381577.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)piperidine-4-carboxamide](/img/structure/B5381584.png)

![3,5-dimethyl-1-[3-(3-nitrophenyl)acryloyl]-1H-pyrazole](/img/structure/B5381599.png)
![N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5381605.png)
![N-benzyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)sulfamide](/img/structure/B5381620.png)

![2-(2-isopropylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5381626.png)
![3-(5-{[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5381627.png)

![1-[3-(dimethylamino)propyl]-4-(2,5-dimethylbenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5381639.png)
![N-[2-(4-fluorophenyl)ethyl]-4-isobutyl-2-methyl-3-oxo-1-piperazinecarboxamide](/img/structure/B5381661.png)